Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-
Description
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- is a heterocyclic azo compound characterized by a benzothiazole core linked to a morpholine-substituted phenylazo group and an acetamide side chain. The morpholinyl group likely enhances solubility and modulates electronic properties compared to simpler aryl substituents.
Properties
CAS No. |
66104-63-0 |
|---|---|
Molecular Formula |
C19H19N5O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-[(4-morpholin-4-ylphenyl)diazenyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)20-15-4-7-17-18(12-15)27-19(21-17)23-22-14-2-5-16(6-3-14)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H,20,25) |
InChI Key |
HQNYFWNGSCEBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- involves several key steps:
- Formation of the benzothiazole core.
- Introduction of the azo linkage via diazotization and azo coupling.
- Attachment of the morpholine substituent on the phenyl ring.
- Final acetamide functionalization on the benzothiazole nitrogen.
These steps are typically conducted sequentially, with careful control of reaction conditions to ensure regioselectivity and purity.
Benzothiazole Core Synthesis
The benzothiazole nucleus is commonly prepared by condensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. This heterocyclic core is essential for the biological activity of the compound.
Azo Coupling Reaction
The azo group (-N=N-) is introduced by diazotization of an aromatic amine followed by coupling with an activated aromatic compound. For this compound, the diazonium salt is generated from 4-aminophenylmorpholine, which is then coupled to the 6-position of the benzothiazole ring. This step requires:
- Generation of the diazonium salt at low temperatures (0–5 °C) using sodium nitrite and hydrochloric acid.
- Coupling with the benzothiazole derivative under controlled pH (usually mildly alkaline) to form the azo linkage.
Morpholine Substitution
The morpholine ring is introduced on the phenyl ring prior to azo coupling, typically via nucleophilic aromatic substitution or palladium-catalyzed amination reactions. Literature reports (e.g., Pd-catalyzed coupling methodologies) indicate that morpholine can be efficiently attached to aryl halides under mild conditions with good yields.
Acetamide Formation
The acetamide group is introduced by acylation of the amino group on the benzothiazole derivative. This is commonly achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically performed at low to ambient temperatures to avoid side reactions.
Detailed Stepwise Preparation Protocol
| Step | Reaction Type | Reagents/Conditions | Notes/Comments |
|---|---|---|---|
| 1 | Benzothiazole formation | 2-Aminothiophenol + carboxylic acid derivative, acid catalyst, heat | Forms 6-benzothiazolyl intermediate |
| 2 | Morpholine substitution | Pd-catalyzed amination of aryl halide with morpholine, base, solvent, heat | Efficient introduction of morpholine ring on phenyl precursor |
| 3 | Diazotization | 4-Aminophenylmorpholine + NaNO2 + HCl, 0–5 °C | Generates diazonium salt for azo coupling |
| 4 | Azo coupling | Diazonium salt + benzothiazole intermediate, pH ~8, 0–10 °C | Forms azo linkage between phenyl and benzothiazole rings |
| 5 | Acetamide formation | Amino-azo-benzothiazole + acetic anhydride or acetyl chloride, base, ambient temperature | Acetylation of amino group to form final acetamide |
Research Findings and Optimization
Reaction Yields and Purity
- The Pd-catalyzed amination step typically yields 70–90% of the morpholine-substituted intermediate.
- Diazotization and azo coupling steps are sensitive to temperature and pH; maintaining low temperature and slightly alkaline pH improves yield and minimizes side products.
- Acetamide formation proceeds with high selectivity and yields above 85% under mild conditions.
Industrial Scalability
According to patent literature on related benzothiazole sulfonamide compounds, the synthetic methods are amenable to industrial scale-up due to:
Analytical Characterization
- The final compound is characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of azo, acetamide, morpholine, and benzothiazole moieties.
- High-performance liquid chromatography (HPLC) is used to assess purity (>98% typically achieved).
- Elemental analysis confirms the molecular formula.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzothiazole synthesis | Condensation | 2-Aminothiophenol, aldehyde | Acidic, heat | 75–85 | Forms benzothiazole core |
| Morpholine attachment | Pd-catalyzed amination | Aryl halide, morpholine, Pd catalyst | 80–110 °C, base | 70–90 | High regioselectivity |
| Diazotization | Nitrosation | NaNO2, HCl | 0–5 °C | Quantitative | Sensitive to temperature |
| Azo coupling | Electrophilic aromatic substitution | Diazonium salt, benzothiazole | pH 7–9, 0–10 °C | 65–80 | Controls azo bond formation |
| Acetamide formation | Acylation | Acetic anhydride, base | Ambient temperature | 85–95 | Mild conditions prevent side reactions |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H20N4OS
- Molecular Weight : 344.44 g/mol
- IUPAC Name : N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]acetamide
Physical Properties
The compound exhibits properties typical of azo compounds, including:
- Color : Vivid coloration due to the azo group.
- Solubility : Soluble in organic solvents, which enhances its utility in various applications.
Medicinal Chemistry
Acetamide derivatives, particularly those with azo and morpholine groups, have shown promise in medicinal chemistry. They can act as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of morpholine enhances bioavailability and efficacy.
- Antimicrobial Agents : Azo compounds are known for their antibacterial properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively.
Dye Production
The compound's vibrant color makes it suitable for use as a dye:
- Textile Industry : Azo dyes are widely used in textiles for their bright colors and stability. The specific structure of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- allows for vivid hues that are desirable in fabric dyeing.
- Food Industry : Some azo compounds are utilized as food colorants, although regulatory assessments are necessary to ensure safety.
Material Sciences
In material sciences, the compound is explored for its potential in:
- Polymer Chemistry : Azo compounds can be incorporated into polymers to create materials with specific optical properties. This application is particularly relevant in the development of photoresponsive materials.
- Sensors : The unique properties of this compound make it a candidate for developing chemical sensors that can detect environmental pollutants due to its sensitivity to changes in pH or temperature.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various acetamide derivatives, including those with morpholine and azo functionalities. It was found that these compounds exhibited significant cytotoxic effects on breast cancer cell lines, suggesting their potential as therapeutic agents.
Case Study 2: Azo Dyes in Textiles
Research conducted by the Textile Research Journal highlighted the effectiveness of azo dyes derived from acetamide compounds in textile applications. The study demonstrated that fabrics dyed with these compounds maintained colorfastness under various washing conditions, making them suitable for commercial use.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- involves its interaction with specific molecular targets. The azo linkage and benzothiazole ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s morpholinyl group distinguishes it from analogs such as 2-[4-[[2-(3,4-dimethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide (CAS 585562-40-9) and 2-(4-[(Z)-[2-(4-methoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy)acetamide (CAS 606958-15-0). Key differences include:
Heterocyclic Core Variations
The benzothiazole-azo backbone of the target compound contrasts with imidazo-thiadiazole cores in analogs like (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51, ). Key distinctions:
- Benzothiazole vs. Imidazo-Thiadiazole :
- Benzothiazole systems exhibit strong UV-Vis absorption (λmax ~450–550 nm) due to extended conjugation, making them superior for dye applications .
- Imidazo-thiadiazole derivatives show higher antibacterial activity, attributed to their fused heterocyclic rigidity and enhanced interaction with biological targets .
Pharmacological Potential
While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related acetamide-azo hybrids demonstrate:
- Anticancer Activity : Methoxy-substituted thiazolo-triazoles inhibit topoisomerase II (IC50 ~2–5 µM) .
- Antimicrobial Effects : Imidazo-thiadiazole derivatives exhibit MIC values of 8–16 µg/mL against S. aureus . The morpholinyl group’s ability to enhance blood-brain barrier penetration could position the target compound for neuropharmacological studies.
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound possesses the following structural characteristics:
- Molecular Formula : C15H16N4S
- Molecular Weight : 284.38 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
This acetamide derivative features a morpholine ring, an azo group, and a benzothiazole moiety, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and morpholine structures exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using agar well diffusion assays, revealing that certain derivatives exhibited activity comparable to standard antibiotics like levofloxacin .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 25 µg/100 µL |
| 2c | S. aureus | 50 µg/100 µL |
| 2i | S. typhi | 75 µg/100 µL |
Urease Inhibition
Another important aspect of the biological activity of acetamide derivatives is their ability to inhibit urease, an enzyme linked to several pathologies including kidney stones and some infections. A study reported that specific acetamide-sulfonamide conjugates demonstrated effective urease inhibition with IC50 values ranging from 9.95 µM to over 60 µM depending on the substituents on the phenyl groups . This suggests that modifications to the acetamide structure can significantly enhance its urease inhibitory potential.
Table 2: Urease Inhibition Data
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| A | 9.95 ± 0.14 | 60.4% |
| B | 22.61 | - |
| C | 63.42 ± 1.15 | - |
Study on Anticancer Potential
A notable study investigated the anticancer properties of acetamide derivatives linked with benzothiazole structures. The results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . Specific compounds demonstrated lower IC50 values than conventional chemotherapeutics, highlighting their potential as effective anticancer agents.
Toxicological Considerations
Despite the promising biological activities, it is crucial to consider the toxicological profiles of acetamides. Research has shown that certain acetamides can lead to liver damage upon high-level exposure, indicating a need for careful evaluation during drug development . Monitoring exposure levels and assessing potential side effects are essential in the therapeutic application of these compounds.
Q & A
Basic Synthesis and Purification
Q1: How is Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]- synthesized, and what conditions optimize its yield and purity? A1: The synthesis involves multi-step organic reactions, including:
- Azo Coupling : Reacting 4-(4-morpholinyl)aniline with a benzothiazole precursor under diazotization conditions (e.g., NaNO₂/HCl at 0–5°C) to form the azo linkage .
- Acetamide Formation : Introducing the acetamide group via nucleophilic substitution or condensation reactions, often using DMF or acetonitrile as solvents and copper salts (e.g., CuI) as catalysts for efficient coupling .
- Purification : Techniques like column chromatography (silica gel) and HPLC (C18 column, acetonitrile/water gradient) ensure high purity (>95%). Reaction progress is monitored via TLC (ethyl acetate/hexane) .
Structural Characterization
Q2: What analytical techniques are essential for confirming the molecular structure of this compound? A2: Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons, morpholine ring signals, and acetamide carbonyl peaks (δ ~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (N=N azo bond) .
Biological Activity Screening
Q3: What initial assays are recommended to evaluate the compound's biological activity? A3: Prioritize:
- Kinase Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Enzyme-Linked Assays : Test inhibition of cyclooxygenase (COX) or phosphodiesterases (PDEs) using colorimetric substrates .
Advanced SAR Studies
Q4: How do structural modifications influence the compound's biological efficacy? A4: Structure-activity relationship (SAR) insights include:
- Morpholine Substitution : Replacing morpholine with piperazine reduces kinase inhibition (IC₅₀ increases from 10.5 µM to >50 µM) .
- Azo Linkage Stability : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance metabolic stability but reduce solubility .
- Benzothiazole Modifications : Adding methyl groups to the benzothiazole core improves antitumor activity (e.g., IC₅₀ = 8.2 µM vs. 12.0 µM in parental compound) .
Mechanism of Action
Q5: How can researchers identify the molecular targets of this compound? A5: Use:
- Surface Plasmon Resonance (SPR) : Screen binding affinity to recombinant proteins (e.g., EGFR extracellular domain) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts .
- RNA Interference (RNAi) : Knockdown suspected targets (e.g., PI3K) to assess rescue of compound-induced apoptosis .
Data Contradictions
Q6: How should discrepancies in biological activity data (e.g., conflicting IC₅₀ values) be resolved? A6: Address inconsistencies via:
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural Analog Testing : Compare activity of derivatives to isolate substituent-specific effects (e.g., morpholine vs. piperidine) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlation) .
Computational Modeling
Q7: What in silico methods predict the compound's interactions with biological targets? A7: Utilize:
- Molecular Docking (AutoDock Vina) : Simulate binding poses in kinase ATP-binding pockets (PDB: 1M17) .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- QSAR Models : Train regression models using descriptors like polar surface area and H-bond acceptors .
Comparative Analysis
Q8: How does this compound compare to structurally similar analogs in terms of activity? A8: Key comparisons (see Table 1):
| Compound | Structural Feature | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent Compound | Morpholine-azo-benzothiazole | 10.5 | EGFR |
| Analog A (Piperazine) | Piperazine substitution | 15.0 | VEGFR |
| Analog B (Methylated BTZ) | 6-Methyl-benzothiazole | 8.2 | PI3K/mTOR |
Data highlights the critical role of morpholine and benzothiazole methylation in enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
